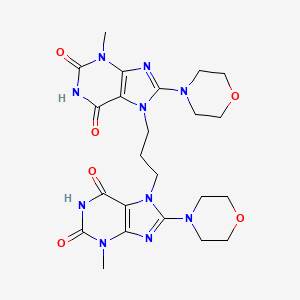
7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)" is a structurally complex molecule that appears to be related to a class of purine derivatives. These derivatives are known for their potential biological activities, particularly in the modulation of serotonin (5-HT) receptors, which are implicated in various neurological processes and disorders. The compound of interest is not directly described in the provided papers, but insights can be drawn from similar compounds that have been synthesized and studied for their biological activities and structural properties .
Synthesis Analysis
The synthesis of related purine derivatives involves the design and construction of molecules with specific substituents that can influence their affinity for serotonin receptors. For instance, the introduction of various substituents into the phenylpiperazinyl moiety and the alteration of the linker length between the purine core and the arylpiperazine fragment have been shown to modify receptor affinity . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and considerations would be employed.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. X-ray diffraction methods have been used to confirm the structures of similar compounds, revealing different conformations in the crystal state and various types of intermolecular interactions, such as charge-assisted hydrogen bonds and π-π interactions . The morpholine ring, which is also present in the compound of interest, is noted for its potential to form hydrogen bonds that may support binding to non-specific sites of 5-HT receptors .
Chemical Reactions Analysis
While the specific chemical reactions of "7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)" are not provided, the reactivity of similar compounds can be inferred. For example, the presence of functional groups such as ketones and bromophenyls in related molecules suggests potential reactivity in nucleophilic substitution reactions or in the formation of hydrogen bonds with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-visible spectroscopy. These methods provide information on the vibrational and electronic properties of the molecules, which are important for understanding their reactivity and interaction with biological systems . Additionally, computational methods such as DFT calculations can be used to optimize molecular structures and predict properties such as NLO behavior, MEP, and ALIE surfaces, which are relevant for assessing the molecule's reactivity and potential as a drug candidate .
Wissenschaftliche Forschungsanwendungen
Fragmentation and Structural Stability Studies
Studies on bis-phthalimide derivatives, including those involving propane-1,3-diyl linkages, have been conducted to understand the impact of hydration and structural variations on molecular fragmentation patterns during electron impact ionization-mass spectrometry (EI-MS). These investigations reveal how the alkyl chain length affects the stability and fragmentation of molecules, providing essential insights for analytical chemistry and material science applications (Yosefdad, Valadbeigi, & Bayat, 2020).
Bioremediation and Environmental Degradation
Research into the bioremediation capabilities of enzymes, such as laccase from Fusarium incarnatum, explores the degradation of environmentally persistent compounds like Bisphenol A using non-aqueous catalysis. This work underscores the potential of certain compounds and enzymes in mitigating pollution and enhancing environmental sustainability (Chhaya & Gupte, 2013).
Conformational Analysis and Crystal Structure
Research on conformational changes in compounds with similar structural motifs, particularly those involving propane-1,3-diyl linkages, highlights the importance of these studies in understanding molecular interactions, stability, and reactivity. These insights are crucial for the development of new materials and the improvement of existing compounds' properties (Avasthi et al., 2015).
Environmental Impact and Toxicology
Studies on the environmental presence and impact of compounds structurally related to "7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)" such as Bisphenol A, focus on their endocrine-disruptive effects and the necessity for understanding their fate in aquatic and terrestrial environments. This research is critical for assessing risks and developing strategies to reduce exposure and environmental persistence (Kang, Aasi, & Katayama, 2007).
Eigenschaften
IUPAC Name |
3-methyl-7-[3-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)propyl]-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N10O6/c1-28-16-14(18(34)26-22(28)36)32(20(24-16)30-6-10-38-11-7-30)4-3-5-33-15-17(29(2)23(37)27-19(15)35)25-21(33)31-8-12-39-13-9-31/h3-13H2,1-2H3,(H,26,34,36)(H,27,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDLPSLUJNFFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCN4C5=C(N=C4N6CCOCC6)N(C(=O)NC5=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

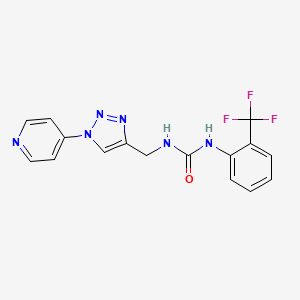
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
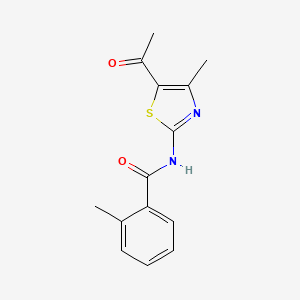
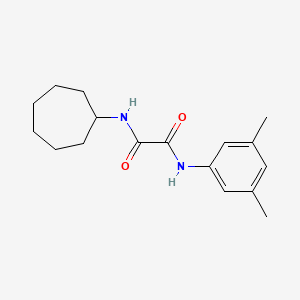
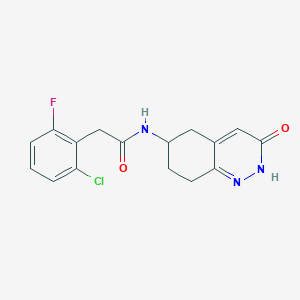
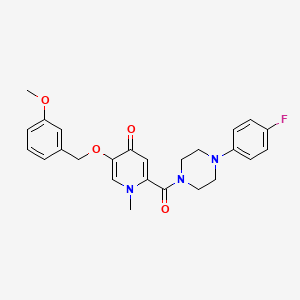
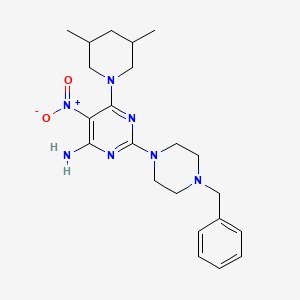
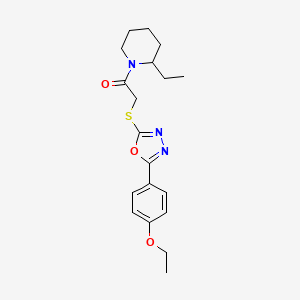
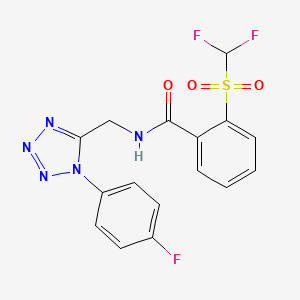
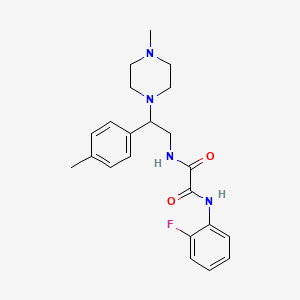
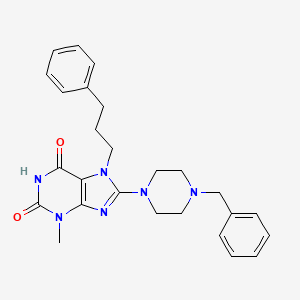
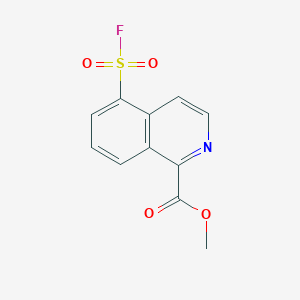
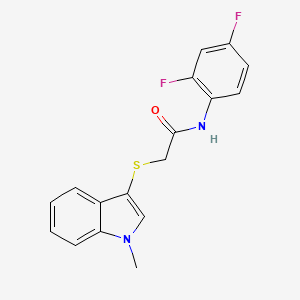
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)